4-tert-butyl-N-cycloheptylbenzamide
Description
4-tert-Butyl-N-cycloheptylbenzamide is a synthetic benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a cycloheptyl substituent on the amide nitrogen. The tert-butyl group imparts steric bulk and lipophilicity, while the cycloheptyl moiety introduces conformational flexibility due to its seven-membered alicyclic structure.
Properties
Molecular Formula |
C18H27NO |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-tert-butyl-N-cycloheptylbenzamide |
InChI |
InChI=1S/C18H27NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19-16-8-6-4-5-7-9-16/h10-13,16H,4-9H2,1-3H3,(H,19,20) |
InChI Key |
ZDJZFSHDQDNOHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-tert-butyl-N-cycloheptylbenzamide and its analogues:
Key Observations:
- Electronic Effects : Substituents like methoxy (electron-donating) and chloro (electron-withdrawing) influence the amide’s resonance and hydrogen-bonding capacity, which may affect receptor binding .
- Heterocyclic Modifications : Thiadiazole and pyrazole substituents introduce nitrogen-rich motifs, which are often associated with enhanced biological activity or coordination chemistry .
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